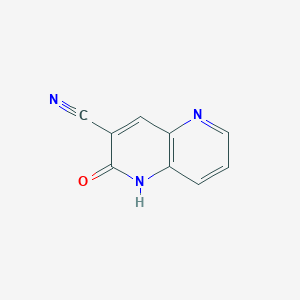

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile

Overview

Description

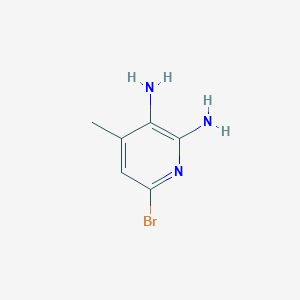

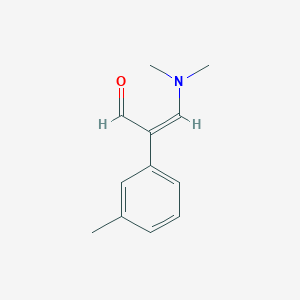

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound with a fused naphthyridine ring system. It exhibits diverse biological activities and has attracted interest in medicinal chemistry and materials science due to its potential applications as ligands, components in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of this compound. Notably, multicomponent reactions (MCRs) have efficiently generated complex molecular architectures. For instance, Ghorbani-Vaghei et al. achieved the construction of trisubstituted 2-amino-1,8-naphthyridines via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl/ethyl cyanoacetate using specific reagents .

Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridine core with a cyano group at position 3. The precise arrangement of atoms and bonds can be visualized through spectroscopic techniques such as NMR and IR .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and metal-catalyzed transformations. For example, it can serve as a ligand coordinating to Pd(II) in aqueous solutions, forming complexes with potential applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antibacterial Properties

- Synthesis and Evaluation: A study by Santilli et al. (1975) synthesized a series of compounds including 1,2-dihydro-2-oxo-1,7-naphthyridine-3-carbonitriles, which showed protective effects against bacterial infections in animal models.

Chemical Synthesis and Derivatives

- Novel Synthesis Methods: A novel procedure for synthesizing derivatives of 1,2-dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile was outlined by Singh and Lesher (1990).

- Microwave Assisted Synthesis: Mahesh, Perumal, & Pandi (2004) developed a microwave-assisted method for synthesizing a series of compounds including 1,2-dihydro-2-oxo-1,7-naphthyridine-3-carbonitriles.

- Polyfunctionally Heterocyclic Derivatives: A study by Azab and Rady (2012) focused on the synthesis of polyfunctionally heterocyclic derivatives incorporating this compound.

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Singh et al. (2016) explored the use of naphthyridine derivatives, including this compound, as corrosion inhibitors for steel.

Pharmacology and Therapeutic Applications

- Tpl2 Kinase Inhibition: Kaila et al. (2007) identified 4-alkylamino-[1,7]naphthyridine-3-carbonitriles as selective inhibitors for Tpl2 kinase, which could have implications in cancer therapy.

Photophysical Properties

- Fluorescence Studies: Research conducted by Wu et al. (2010) studied the fluorescence properties of certain this compound derivatives.

Computational Chemistry

- Tautomerization and NLO Properties: Wazzan and Safi (2017) performed DFT calculations on derivatives of this compound, examining their tautomerization and nonlinear optical (NLO) properties.

Safety and Hazards

properties

IUPAC Name |

2-oxo-1H-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-7-3-6-1-2-11-5-8(6)12-9(7)13/h1-3,5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWASQLPDYYSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480342 | |

| Record name | 1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55234-66-7 | |

| Record name | 1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)

![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)

![[1,4]Benzodioxino[2,3-d]pyridazine](/img/structure/B3065646.png)